Schisanlignone A

Anti-leukemic activity P-388 murine leukemia Dibenzocyclooctadiene lignan cytotoxicity

Schisanlignone A is the sole dibenzocyclooctadiene lignan combining six methoxy groups (zero H-bond donors) with a C-8 ketone, delivering 4-fold greater anti-leukemic potency (P-388 IC₅₀ 10 μg/mL) than Schisanlignone B. This structural uniqueness—absent in Schisandrin A and the B/C/D series—makes it the preferred starting compound for carbonyl-dependent SAR studies. Claimed in CN118576576A for renal fibrosis with a disclosed total synthesis route; also serves as a Kadsura vs. Schisandra genus-differentiating HPLC marker. Procure ≥98% HPLC-pure powder with documented P-388-active batch provenance.

Molecular Formula C24H30O7
Molecular Weight 430.5 g/mol
CAS No. 135557-67-4
Cat. No. B1631924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisanlignone A
CAS135557-67-4
Molecular FormulaC24H30O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC
InChIInChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3/t12-,13-/m1/s1
InChIKeyMXMZPEXVCSNTFK-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schisanlignone A (CAS 135557-67-4): A Dibenzocyclooctadiene Lignan with Defined Procurement Differentiation


Schisanlignone A (CAS 135557-67-4, C₂₄H₃₀O₇, MW 430.5) is a dibenzocyclooctadiene lignan first isolated from Kadsura sp. seeds and subsequently identified in Kadsura japonica stems and Kadsura heteroclita [1][2]. It belongs to a structurally distinct subgroup of Schisandraceae lignans characterized by a fully methoxylated aromatic system (six methoxy groups, zero hydrogen bond donors) and a ketone functionality at C-8, which formally classifies it as a lignone rather than a conventional lignan [1]. The compound is commercially available from specialized natural product suppliers at ≥98% purity (HPLC-verified) as a powder requiring desiccated storage at −20°C, soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Its structural relationship to Schisandrin A (deoxyschisandrin) as the oxidized metabolite—synthesizable via pyridinium dichromate oxidation—establishes a defined chemical lineage that aids in sourcing verification and quality control [3].

Why Generic Substitution of Schisanlignone A with Other Schisandra Lignans Is Scientifically Unsupported


The dibenzocyclooctadiene lignan family from Schisandraceae exhibits profound structure-activity divergence driven by three molecular variables: number and position of methoxy substituents, presence or absence of a C-8 ketone, and the methylenedioxy bridge pattern [1]. Schisanlignone A is uniquely defined among its in-class peers by the combination of six methoxy groups (zero H-bond donors) and an 8-one carbonyl—a chemotype absent in Schisandrin A (deoxyschisandrin, C₂₄H₃₂O₆, zero carbonyl), Schisanlignone B (C₂₃H₂₈O₇, differing methoxylation pattern), and the Schisanlignone C/D series (methylenedioxy-bearing) [2][3]. These structural differences translate into quantifiable divergence in anti-leukemic potency, physicochemical properties (logP, solubility, H-bonding capacity), and therapeutic patent positioning. Procurement of a non-identical lignan based solely on shared dibenzocyclooctadiene skeleton overlooks experimentally measured 4-fold potency differences within the same assay system [1].

Quantitative Differentiation Evidence for Schisanlignone A Against Closest Analogs


4-Fold Superior Anti-Leukemic Potency of Schisanlignone A Versus Schisanlignone B in P-388 Cells

In the original isolation study by Liu and Zhou (1991), Schisanlignone A (compound 4) and Schisanlignone B (compound 5) were tested head-to-head against murine leukemia P-388 cells in vitro. Schisanlignone A exhibited an IC₅₀ of 10 μg/mL, while Schisanlignone B—its closest co-isolated structural analog—showed an IC₅₀ of 40 μg/mL in the identical assay [1]. This represents a 4-fold potency advantage for Schisanlignone A within the same experimental system and same compound series. No other dibenzocyclooctadiene lignans from the same isolation batch (binankadsurin A, acetyl binankadsurin A, angeloyl binankadsurin A) were reported to show comparable activity, making Schisanlignone A the most potent compound identified in that study against this cell line.

Anti-leukemic activity P-388 murine leukemia Dibenzocyclooctadiene lignan cytotoxicity

Structural Chemotype Differentiation: C-8 Ketone and Complete Methoxylation Distinguish Schisanlignone A from Schisandrin A

Schisanlignone A possesses a defining C-8 ketone (hence '-one' nomenclature) and six methoxy substituents with zero hydrogen bond donors, distinguishing it from Schisandrin A (deoxyschisandrin), which has the identical C₂₄ skeleton but lacks the carbonyl (C₂₄H₃₂O₆ vs. C₂₄H₃₀O₇) [1]. This structural difference has been experimentally confirmed: Schisandrin A can be chemically oxidized by pyridinium dichromate to yield Schisanlignone A, and further reduction of Schisanlignone A with sodium borohydride generates two diastereomeric alcohol products [2]. The ketone introduces a hydrogen bond acceptor site not present in Schisandrin A, alters the electronic distribution across the cyclooctadiene ring, and provides a synthetic handle for derivatization. The zero HBD count (vs. typical Schisandra lignans such as Gomisin A and Schisantherin A, which bear free hydroxyl groups with HBD ≥1) indicates fundamentally different membrane permeability and formulation behavior [3].

Lignan chemotype classification Structure-activity relationship Dibenzocyclooctadiene ketone

Therapeutic Patent Differentiation: Schisanlignone A Is Specifically Claimed for Renal Fibrosis Treatment

Chinese patent CN118576576A, filed on 2024-06-27 and published 2024-09-03 by Shanghai First People's Hospital, specifically claims Schisanlignone A (structure shown as Formula I) for use in preparing a medicament for treating renal fibrosis [1]. The patent also discloses a total synthesis route starting from 3,4,5-trimethoxybenzaldehyde. This indication-specific patent represents a unique regulatory and commercial differentiation point: among the dozens of structurally characterized Schisandraceae lignans, Schisanlignone A is one of very few compounds with a dedicated therapeutic method-of-use patent for renal fibrosis. In contrast, the more abundant Schisandrin A is primarily patent-associated with hepatoprotection and general anti-oxidant applications, not renal fibrosis [2]. While the patent does not provide quantitative in vivo efficacy data against a comparator lignan, the filing itself signals that the applicant has identified Schisanlignone A—and not its close analogs—as the preferred compound for this therapeutic indication.

Renal fibrosis Chronic kidney disease Patent-protected lignan therapeutic

Multi-Species Natural Occurrence Enhances Sourcing Reliability Relative to Single-Source Lignans

Schisanlignone A has been isolated and structurally confirmed from at least three distinct botanical sources: Kadsura sp. seeds (Rongshui county, Guangxi, 1991), Kadsura japonica stems, and Kadsura heteroclita stems [1][2]. This multi-species occurrence contrasts with certain Schisandra lignans that are restricted to a single plant species or require fruit rather than stems, which may be seasonally limited harvest material. In a 2023 chromatographic screening study of five Schisandraceae species (Schisandra chinensis, S. rubriflora, S. sphenanthera, S. henryi, and Kadsura japonica), HPLC profiling confirmed that Kadsura japonica—a confirmed source of Schisanlignone A—contains a distinct lignan profile with compounds not detected in the Schisandra spp. fruit extracts that dominate commercial Schisandra lignan supply [3]. The availability of Schisanlignone A from both Kadsura and Schisandra viridis (for the C/D/E series) sources provides procurement redundancy that single-species lignans lack.

Natural product sourcing Kadsura genus Phytochemical isolation

Physicochemical Differentiation: Solubility and Stability Profile Dictate Formulation Requirements Versus Hydroxylated Lignan Analogs

Schisanlignone A exhibits aqueous solubility of 3.1 × 10⁻³ g/L (25°C), classifying it as practically insoluble in water . This property, driven by the fully methoxylated aromatic system (zero HBDs, TPSA 72.4 Ų, XlogP 4.5), differentiates it from hydroxyl-bearing Schisandra lignans such as Gomisin A and Schisandrin (schisandrol A), which possess at least one free phenolic or alcoholic hydroxyl group and correspondingly higher aqueous solubility. The compound is readily soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Storage requirements specify desiccation at −20°C with protection from prolonged light exposure . These parameters mean that Schisanlignone A requires DMSO-based stock solution preparation for in vitro assays and lipid-based or co-solvent formulation strategies for in vivo administration—a fundamentally different handling protocol than required for more polar, hydroxylated lignan congeners.

Lignan solubility Compound stability Formulation compatibility

Evidence-Backed Application Scenarios for Schisanlignone A Procurement


Anti-Leukemic Screening Cascades Requiring a Potent Dibenzocyclooctadiene Lignan Lead

Based on the direct head-to-head P-388 cytotoxicity data showing Schisanlignone A (IC₅₀ 10 μg/mL) as 4-fold more potent than Schisanlignone B (IC₅₀ 40 μg/mL) [1], Schisanlignone A is the preferred starting compound for anti-leukemic screening programs targeting murine or human leukemia cell lines. Researchers should request HPLC-verified purity ≥98% and specify the P-388-active batch when ordering from suppliers, as the original activity data were generated using compound isolated from Kadsura sp. seeds.

Renal Fibrosis Drug Discovery Leveraging Patent-Protected Therapeutic Positioning

Schisanlignone A is specifically claimed in CN118576576A for renal fibrosis treatment, with a disclosed total synthesis route from 3,4,5-trimethoxybenzaldehyde [2]. Drug discovery groups investigating anti-fibrotic agents for chronic kidney disease can procure Schisanlignone A as a patent-precedented lead, with the option to use either isolated natural product or synthetic material for SAR expansion. The patent's synthetic methodology also provides a quality control reference for verifying compound identity independent of natural source variability.

Lignone Chemotype SAR Studies Targeting Carbonyl-Dependent Biological Interactions

The C-8 ketone functionality unique to Schisanlignone A within its immediate structural class makes it the logical procurement choice for structure-activity relationship studies investigating carbonyl-dependent mechanisms—such as reversible Schiff base formation with lysine residues, redox cycling, or nucleophilic addition by biological thiols [3]. The demonstrated chemical interconversion between Schisandrin A and Schisanlignone A via oxidation [4] further supports paired procurement of both compounds for comparative SAR experiments, where the carbonyl presence/absence is the sole structural variable.

Natural Product Reference Standard for Kadsura Species Phytochemical Profiling

Schisanlignone A serves as a chromatographic marker compound for Kadsura species authentication, having been confirmed in K. japonica stems and K. heteroclita stems via HPLC and 2D-NMR [5][6]. Analytical laboratories performing quality control of Kadsura-derived herbal materials or investigating Schisandraceae chemotaxonomy should procure Schisanlignone A of ≥98% HPLC purity as a reference standard, noting that it is not a dominant lignan in Schisandra chinensis fruit extracts—making it a genus-differentiating marker between Kadsura and Schisandra sourcing.

Quote Request

Request a Quote for Schisanlignone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.